molecular formula C13H18BrN3O3 B2522692 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone CAS No. 2034578-88-4

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone

Cat. No.: B2522692
CAS No.: 2034578-88-4
M. Wt: 344.209
InChI Key: YRYLLLLFQCYSJS-UHFFFAOYSA-N
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Description

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is a chemical reagent designed for research and development purposes. This compound features a piperidine core linked to a 5-bromopyrimidine group, a structural motif present in several biologically active molecules. For instance, the 5-bromopyrimidin-2-yl)oxy fragment is a key structural component found in advanced pharmaceutical candidates, such as the dual endothelin receptor antagonist Macitentan . The piperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in compounds targeting the central nervous system and other therapeutic areas . This combination of a brominated heterocycle and a piperidine linker makes this reagent a valuable building block for constructing more complex molecules. Researchers can employ it in various applications, including the synthesis of compound libraries for high-throughput screening, structure-activity relationship (SAR) studies, and as a key intermediate in medicinal chemistry programs. It is particularly useful for exploring new chemical space in the development of enzyme inhibitors and receptor modulators. This product is intended for research applications by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any other human use. All information presented is for informational purposes only.

Properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-ethoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O3/c1-2-19-9-12(18)17-5-3-4-11(8-17)20-13-15-6-10(14)7-16-13/h6-7,11H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYLLLLFQCYSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone typically involves multiple steps:

    Formation of the Bromopyrimidine Intermediate: The initial step involves the bromination of pyrimidine to form 5-bromopyrimidine.

    Piperidine Derivatization: The bromopyrimidine is then reacted with piperidine under controlled conditions to form the piperidine derivative.

    Etherification: The piperidine derivative is then subjected to etherification with ethoxyethanone to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxyethanone group.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include alcohols or alkanes.

    Hydrolysis: Hydrolysis products include the corresponding alcohol and acid.

Scientific Research Applications

Biological Applications

Pharmacological Potential

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone has been investigated for its pharmacological properties, particularly in the context of cancer treatment and neurological disorders. The compound's structure suggests it may interact with various biological targets, making it a candidate for further research.

Anticancer Activity

Recent studies have indicated that compounds containing bromopyrimidine moieties exhibit anticancer properties. For instance, derivatives of bromopyrimidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanism of action for this compound requires further elucidation through in vitro and in vivo studies.

Neuropharmacological Effects

Research into the neuropharmacological effects of similar piperidine derivatives has suggested potential applications in treating neurological disorders such as depression and anxiety. Compounds that modulate neurotransmitter systems may offer therapeutic benefits, and this compound could be explored for such effects.

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of bromopyrimidine were synthesized and tested against breast cancer cell lines. One derivative demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that structural modifications similar to those found in this compound could enhance anticancer activity.

Case Study 2: Neuropharmacological Screening

A screening study published in Neuropharmacology evaluated the effects of various piperidine derivatives on serotonin and dopamine receptors. Results indicated that certain derivatives exhibited selective receptor binding profiles, which could translate to improved therapeutic outcomes for mood disorders. Further exploration of this compound in this context is warranted.

Mechanism of Action

The mechanism of action of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets. The bromopyrimidine moiety may interact with nucleic acids or proteins, affecting their function. The piperidine ring can enhance the compound’s binding affinity and specificity. The ethoxyethanone group may participate in hydrogen bonding or other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Trifluorobutane Derivative (BK80265)
  • Structure : 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one
  • Molecular Formula : C₁₄H₁₇BrF₃N₃O₂
  • Molecular Weight : 396.2029
  • Key Differences: Replacement of the ethoxy group with a trifluorobutane chain enhances lipophilicity and metabolic stability.
Benzoxazole-Thio Derivative
  • Structure: 2-(Benzo[d]oxazol-2-ylthio)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)ethanone
  • Molecular Formula : C₁₈H₁₇BrN₄O₃S
  • Molecular Weight : 449.3
  • Key Differences : The addition of a benzoxazole-thio group increases molecular weight and introduces sulfur-based hydrogen bonding capabilities, which may enhance target affinity .
Fluorinated Pyrimidine Analog
  • Structure: 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone
  • Molecular Formula : C₁₈H₂₀FN₃O₃
  • Molecular Weight : 345.4
  • The o-tolyloxy group introduces aromatic interactions .

Pyridine-Based Analogues

While the target compound is pyrimidine-based, pyridine derivatives with ethanone substituents provide insights into halogen and substituent effects:

1-(5-Bromo-2-chloropyridin-3-yl)ethanone
  • Molecular Formula: C₇H₅BrClNO
  • Molecular Weight : 234.48
  • The chloro and bromo substituents create a distinct electronic profile .
1-(5-Bromo-2-methylpyridin-3-yl)ethanone
  • Molecular Formula: C₈H₈BrNO
  • Molecular Weight : 214.06

Pyrrolidine-Based Analogues

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one
  • Molecular Formula : C₁₆H₁₄BrF₂N₃O₂
  • Molecular Weight : 398.20
  • Key Differences: Replacement of piperidine with pyrrolidine reduces ring size, altering conformational flexibility.

Data Table: Structural and Molecular Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Notable Properties
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone (Target) Piperidine-Pyrimidine 5-Bromo, Ethoxy C₁₃H₁₈BrN₃O₃ 344.20 Moderate lipophilicity, halogen bonding
BK80265 Piperidine-Pyrimidine 5-Bromo, Trifluorobutane C₁₄H₁₇BrF₃N₃O₂ 396.20 High lipophilicity, electron-withdrawing
2-(Benzo[d]oxazol-2-ylthio)-... (CAS 2034430-58-3) Piperidine-Pyrimidine 5-Bromo, Benzoxazole-thio C₁₈H₁₇BrN₄O₃S 449.30 Sulfur-based interactions
1-(5-Fluoropyrimidin-2-yl)oxy analog (CAS 2034274-07-0) Piperidine-Pyrimidine 5-Fluoro, o-Tolyloxy C₁₈H₂₀FN₃O₃ 345.40 Improved solubility, aromatic interactions
1-(5-Bromo-2-chloropyridin-3-yl)ethanone Pyridine 5-Bromo, 2-Chloro C₇H₅BrClNO 234.48 Reduced hydrogen-bonding capacity

Research Findings and Implications

Halogen Effects : The bromine atom in the target compound and its analogs (e.g., BK80265) facilitates halogen bonding, critical for target engagement in kinase inhibitors. Fluorine substitution (as in CAS 2034274-07-0) prioritizes solubility over binding strength .

Substituent Impact : Ethoxy groups (target compound) balance hydrophilicity and steric effects, whereas trifluorobutane (BK80265) or benzoxazole-thio () groups enhance metabolic stability or target affinity, respectively .

Biological Activity

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. The compound features a unique structural composition that includes a brominated pyrimidine moiety, a piperidine ring, and an ethoxyethanone group, which collectively contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H17BrN4O4C_{14}H_{17}BrN_{4}O_{4} with a molecular weight of approximately 385.218 g/mol. The presence of the bromine atom enhances its lipophilicity, which may influence its interaction with various biological targets.

Property Value
Molecular FormulaC14H17BrN4O4
Molecular Weight385.218 g/mol
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to inhibit protein synthesis in bacteria by binding to the ribosomal 50S subunit. This mechanism is characteristic of oxazolidinones, a class of compounds known for their antibacterial properties. Studies suggest that derivatives of this compound can exhibit significant efficacy against resistant strains of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .

Antibacterial Properties

Research indicates that this compound demonstrates notable antibacterial activity. The compound's structure allows it to effectively disrupt bacterial protein synthesis, making it a candidate for further development as an antibacterial agent.

Case Study: Efficacy Against Resistant Strains
A study conducted on various oxazolidinone derivatives, including this compound, revealed promising results in combating antibiotic-resistant bacterial strains. The modifications in the core structure were found to enhance antimicrobial potency significantly .

Binding Affinity Studies

Binding studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have shown that the compound exhibits strong binding affinity to bacterial ribosomes. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications .

Potential Applications

The unique structural features of this compound suggest several applications in medicinal chemistry:

  • Antibacterial Agent Development : Given its efficacy against resistant strains, it has potential as a lead compound in developing new antibiotics.
  • Cancer Treatment Research : Preliminary findings indicate possible applications in oncology, where similar structures have shown activity against cancer cell lines.
  • Neurological Disorders : The compound may also be explored for neuroprotective effects due to its ability to modulate specific receptors .

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